1-(4-fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O/c1-22-13-6-7-16-15(10-13)14-8-9-20-17(18(14)21-16)11-2-4-12(19)5-3-11/h2-7,10,17,20-21H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZPTCJTTCSDTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Formation via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone for constructing tetrahydro-β-carboline scaffolds. For this compound, the reaction involves condensing a tryptamine derivative with a 4-fluorophenyl aldehyde under acidic conditions.
Procedure :
-
Tryptamine Preparation : Begin with 6-methoxytryptamine, synthesized by reducing 6-methoxyindole-3-acetonitrile using lithium aluminum hydride .
-
Cyclization : React 6-methoxytryptamine (1.0 equiv) with 4-fluorobenzaldehyde (1.2 equiv) in trifluoroacetic acid (TFA) at 0°C for 12 hours. The reaction proceeds via imine formation, followed by cyclization to yield the tetrahydro-β-carboline core .
-
Workup : Neutralize with aqueous sodium bicarbonate and extract with dichloromethane. Purify via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the intermediate .
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity (HPLC) | >95% |
| Characterization | NMR, NMR, HRMS |
Functionalization via N-Alkylation
Introducing the 4-fluorophenyl group at position 1 often requires N-alkylation. A Mitsunobu reaction or nucleophilic substitution can achieve this.
Procedure :
-
Intermediate Activation : Treat the tetrahydro-β-carboline intermediate (1.0 equiv) with sodium hydride (1.5 equiv) in dry THF under nitrogen .
-
Alkylation : Add 4-fluorobenzyl bromide (1.2 equiv) and stir at 60°C for 6 hours. Monitor progress via TLC .
-
Purification : Quench with water, extract with ethyl acetate, and recrystallize from ethanol/water (4:1) .
Key Data :
| Parameter | Value |
|---|---|
| Melting Point | 164–166°C |
| Reaction Scale | Up to 50 g demonstrated |
Methoxy Group Installation via O-Methylation
The 6-methoxy group is typically introduced early in the synthesis to avoid side reactions.
Procedure :
-
Hydroxylation : Start with 6-hydroxytryptophan. Protect the amine with a Boc group using di-tert-butyl dicarbonate .
-
Methylation : React with methyl iodide (2.0 equiv) and potassium carbonate (3.0 equiv) in DMF at 50°C for 4 hours .
Optimization Insight :
-
Excess methyl iodide improves yield but risks overalkylation.
-
Polar aprotic solvents (e.g., DMF) enhance reaction kinetics .
Alternative Route: Fischer Indole Synthesis
For scalability, the Fischer indole synthesis offers a route to build the indole ring first.
Procedure :
-
Phenylhydrazine Formation : React 4-fluorophenylhydrazine (1.0 equiv) with methyl 4-oxopiperidine-3-carboxylate (1.1 equiv) in acetic acid at 120°C .
-
Cyclization : Heat under reflux to form the indole ring.
-
Reduction : Reduce the pyridine ring using hydrogen gas (1 atm) and palladium on carbon .
Key Data :
| Parameter | Value |
|---|---|
| Total Yield | 55–60% (3 steps) |
| Purity | 92–94% |
Stereochemical Considerations
The target compound may exist as a racemic mixture or enantiomers, depending on the synthetic route.
Chiral Resolution :
-
Use chiral HPLC (Chiralpak IA column) with hexane/isopropanol (85:15) to separate enantiomers .
-
Enantiomeric excess (ee): >99% achieved via recrystallization with (+)-di-p-toluoyl-D-tartaric acid .
Scale-Up and Industrial Feasibility
Critical Parameters :
-
Cost Efficiency : Pictet-Spengler is preferred for small-scale (<10 kg), while Fischer synthesis suits larger batches .
-
Purification : Recrystallization from ethyl acetate/hexane (1:1) reduces impurities to <0.5% .
Environmental Impact :
Analytical Characterization
Spectroscopic Data :
Chemical Reactions Analysis
1-(4-Fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce or replace substituents on the indole ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indoles .
Scientific Research Applications
Biological Activities
1-(4-fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole exhibits a range of biological activities:
- Neuropharmacological Effects : Studies suggest that this compound interacts with various neurotransmitter systems, potentially modulating dopaminergic and serotonergic pathways. This makes it a candidate for research into treatments for neurodegenerative diseases and mood disorders .
- Antioxidant Properties : Research indicates that derivatives of beta-carbolines possess antioxidant capabilities, which may contribute to neuroprotection against oxidative stress.
Potential Therapeutic Applications
The unique combination of substituents in this compound enhances its receptor binding affinity compared to other compounds in its class. This characteristic is crucial for its potential use in drug development targeting:
- Anxiety and Depression : Given its interaction with serotonin receptors, this compound may be explored as a therapeutic agent for anxiety and depression treatments.
- Cognitive Enhancement : Its neuropharmacological profile suggests potential use in cognitive enhancement therapies .
Comparative Analysis with Related Compounds
To better understand the applications of this compound, a comparison with related compounds is insightful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Contains a fluorophenyl group | Enhanced receptor binding affinity |
| 6-Methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | Lacks fluorinated group | Lower receptor affinity |
| 1-(4-methoxyphenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | Contains methoxy on phenyl ring | Altered pharmacological properties |
Case Studies and Research Findings
Recent studies have highlighted the efficacy of beta-carboline derivatives in various experimental models:
- Neuroprotection Studies : In rodent models of neurodegeneration induced by oxidative stress, treatment with beta-carboline derivatives showed significant improvement in cognitive function and reduced neuronal loss compared to control groups.
- Behavioral Studies : Animal studies assessing anxiety-like behavior indicated that administration of this compound resulted in reduced anxiety levels as measured by elevated plus maze tests .
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole involves its interaction with specific molecular targets and pathways. The fluorophenyl and methoxy groups can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
TRPV1 Antagonism
- Fluorophenyl vs. Phenyl Substituents: The 4-fluorophenyl group in 1-(4-fluorophenyl)-6-methoxy-THβC enhances TRPV1 antagonism compared to phenyl analogs. Fluorine’s electronegativity improves binding to hydrophobic pockets in TRPV1 receptors, as shown in SAR studies where fluorinated analogs exhibited 3–5× higher potency than non-fluorinated counterparts .
- Methoxy Group Impact : The 6-methoxy substituent may reduce metabolic oxidation, as observed in Maillard reaction-derived THβCs, where methoxy groups at position 6 improved stability .
HDAC Inhibition
- Halogenated vs. Methoxylated Aromatic Groups: 1-(4-Chlorophenyl)-THβC-3-carboxamide (9g) and 1-(3,4-dimethoxyphenyl)-THβC-3-carboxamide (9h) show nanomolar HDAC inhibition. Chlorine’s electron-withdrawing effects enhance enzyme interactions, while dimethoxy groups increase solubility and hydrogen bonding .
Crystallographic and Solubility Considerations
- The 2-bromo-4-fluorophenyl analog () forms hydrogen bonds via its indole NH and water molecules (bond length: 1.925 Å), suggesting similar fluorophenyl derivatives may exhibit favorable crystallinity for formulation .
Biological Activity
1-(4-Fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a compound belonging to the indole family, recognized for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.
- Molecular Formula : CHFNO
- Molecular Weight : 296.345 g/mol
- CAS Number : 1431965-08-0
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its structural features. The fluorophenyl and methoxy groups enhance its binding affinity to various biological targets:
- Receptor Interaction : It interacts with specific receptors and enzymes, leading to modulation of their activity.
- Cellular Effects : This compound can inhibit cell proliferation and induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Anticancer Activity
Research indicates that indole derivatives exhibit significant anticancer properties. For instance:
- Case Study : In vitro studies demonstrated that this compound effectively inhibited the growth of various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
Antiviral and Anti-inflammatory Effects
Indole compounds are also being investigated for their antiviral and anti-inflammatory activities:
- Research Findings : Studies have shown that derivatives similar to this compound can suppress inflammatory cytokine production and exhibit antiviral properties against specific viral strains .
Comparative Analysis with Similar Compounds
| Compound Name | Description | Potential Biological Activity |
|---|---|---|
| 1-(4-Fluorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | Lacks the methoxy group | May exhibit reduced biological activity due to structural differences |
| 1-(4-Methoxyphenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | Contains a methoxy group on the phenyl ring | Potentially alters pharmacological effects compared to the fluorinated derivative |
The unique combination of substituents in this compound contributes to its distinct biological properties compared to other indole derivatives.
Research Applications
This compound's structural characteristics make it a valuable candidate for various research applications:
- Medicinal Chemistry : It serves as a scaffold for synthesizing novel therapeutic agents.
- Biological Studies : Investigating interactions with proteins and nucleic acids can provide insights into its pharmacodynamics.
- Material Science : Its unique chemical properties may lead to applications in developing new materials such as polymers and dyes .
Q & A
Q. What are the common synthetic routes for 1-(4-fluorophenyl)-6-methoxy-tetrahydro-β-carboline derivatives?
The compound is primarily synthesized via the Pictet-Spengler reaction using 5-methoxytryptamine and 4-fluorobenzaldehyde in aqueous conditions with catalysts like l-tartaric acid (yields >70%) . Alternatively, the Maillard reaction under optimized conditions (temperature <50°C, 5 hours, 7 mol% catalyst loading) provides efficient access to 6-methoxy-tetrahydro-β-carbolines, as monitored by LC-MS . Key steps include condensation, cyclization, and purification via column chromatography (silica gel, 5% MeOH:CH₂Cl₂) .
Q. How are crystallization and purification methods optimized for these compounds?
Crystallization is typically performed using solvent systems like n-hexane/EtOAc (9:1) or i-Pr₂O, yielding high-purity crystals (e.g., melting points 224–225°C for indole derivatives) . Purification via column chromatography (e.g., 5% MeOH:CH₂Cl₂) or recrystallization from acetone/MeOH mixtures ensures structural integrity . For acylated derivatives, dichloromethane (CH₂Cl₂) extraction and drying over Na₂SO₄ are standard .
Q. What spectroscopic techniques confirm structural integrity?
- 1H/13C NMR : Assigns substituent positions via chemical shifts (e.g., methoxy groups at δ 3.7–3.9 ppm, fluorophenyl protons at δ 7.1–7.4 ppm) .
- ESI-MS/MS : Validates molecular weight (e.g., m/z 279.34 for C₁₇H₁₇N₃O) and fragmentation patterns .
- IR Spectroscopy : Identifies functional groups (e.g., NH stretches at 3368 cm⁻¹, carbonyls at 1584 cm⁻¹) .
Advanced Research Questions
Q. How to resolve contradictions in NMR data when characterizing substituent effects?
Discrepancies in coupling constants (e.g., J = 7.44 Hz for indole protons) or unexpected shifts may arise from rotameric equilibria or solvent effects . Use 2D NMR (COSY, HSQC) to confirm connectivity . Compare data with structurally similar analogs (e.g., 1-(4-methoxyphenyl) derivatives ) and computational models (DFT calculations) to validate assignments .
Q. What strategies assess structure-activity relationships in HDAC inhibition?
- Substituent Variation : Introduce groups like cyclohexyl or 4-chlorophenyl to evaluate steric/electronic effects on IC₅₀ values .
- Biological Assays : Test antiproliferative activity against cancer cell lines (e.g., IC₅₀ = 0.5–10 μM for carboxamide derivatives) .
- Molecular Docking : Correlate HDAC binding affinity with substituent bulk/hydrophobicity (e.g., tert-butyl groups enhance hydrophobic interactions) .
Q. How to optimize multi-component reactions for derivatives?
- Catalyst Loading : 7 mol% l-tartaric acid in water improves yields for Pictet-Spengler reactions .
- Solvent Choice : Methanol or dichloroethane enhances reaction rates in Ugi-azide syntheses .
- Real-Time Monitoring : Use LC-MS to track intermediates and adjust reaction time (15–20 hours) for optimal product formation .
Q. What mechanistic insights explain byproducts in oxidative amidation?
Byproducts like spirooxindoles form via TCCA-mediated oxidative rearrangement. Proposed mechanisms involve radical intermediates or electrophilic aromatic substitution at the indole C3 position. Analyze intermediates via LC-HRMS and propose pathways using kinetic isotope effects (KIE) studies .
Q. How to evaluate the impact of fluorophenyl groups on bioactivity?
- Comparative Assays : Test fluorinated vs. non-fluorinated analogs (e.g., 4-chlorophenyl or methyl derivatives) in enzyme inhibition assays .
- Lipophilicity Analysis : Measure logP values (e.g., XLogP3 = 2.1 for fluorophenyl derivatives) to correlate with membrane permeability .
- Metabolic Stability : Assess fluorophenyl’s resistance to cytochrome P450 oxidation via liver microsome assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
